molecular formula C16H22N2O3S B14569703 2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide CAS No. 61298-71-3

2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide

Cat. No.: B14569703
CAS No.: 61298-71-3
M. Wt: 322.4 g/mol
InChI Key: MFKHFNHFGNTMHD-UHFFFAOYSA-N
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Description

2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is a complex organic compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide typically involves multi-step reactions. One common method includes the reaction of 2-ethylpiperidine with phenylethenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with a carboxylating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its sulfonyl and carboxamide groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

61298-71-3

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

2-ethyl-N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide

InChI

InChI=1S/C16H22N2O3S/c1-2-15-10-6-7-12-18(15)16(19)17-22(20,21)13-11-14-8-4-3-5-9-14/h3-5,8-9,11,13,15H,2,6-7,10,12H2,1H3,(H,17,19)

InChI Key

MFKHFNHFGNTMHD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)NS(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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